molecular formula C7H6BF4N3O2 B1583421 2-methyl-4-nitrobenzenediazonium tetrafluoroborate CAS No. 455-90-3

2-methyl-4-nitrobenzenediazonium tetrafluoroborate

Cat. No.: B1583421
CAS No.: 455-90-3
M. Wt: 250.95 g/mol
InChI Key: YCUOHOLXGMMPNC-UHFFFAOYSA-N
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Description

2-methyl-4-nitrobenzenediazonium tetrafluoroborate is a diazonium salt, a class of organic compounds characterized by the presence of a diazonium group (R−N+≡N). This compound is particularly notable for its stability and reactivity, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) typically involves the diazotization of 2-methyl-4-nitroaniline. This process is carried out by treating the aromatic amine with nitrous acid in the presence of an acid such as hydrochloric acid or sulfuric acid. The nitrous acid is usually generated in situ from sodium nitrite and the excess mineral acid .

Industrial Production Methods

In an industrial setting, the diazonium salt can be prepared by a similar method but on a larger scale. The crude benzenediazonium chloride formed can be converted to the tetrafluoroborate salt by a salt metathesis reaction using tetrafluoroboric acid. This conversion is advantageous as the tetrafluoroborate salt is more stable and easier to handle .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-nitrobenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) salts for the Sandmeyer reaction and fluoroboric acid for the Schiemann reaction. The reactions are typically carried out under acidic conditions and at low temperatures to maintain the stability of the diazonium salt .

Major Products

The major products formed from these reactions include substituted aromatic compounds and azo dyes. For example, the reaction with aniline can produce 1,3-diphenyltriazene .

Scientific Research Applications

Mechanism of Action

The mechanism by which benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) exerts its effects involves the formation of an aryl radical through a one-electron transfer mechanism. This radical can then undergo various substitution reactions, leading to the formation of different products. The loss of nitrogen gas is a key step in these reactions, driving the formation of the aryl radical .

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • Benzenediazonium, 2-chloro-, tetrafluoroborate(1-)
  • Benzenediazonium, 2-hydroxy-4-methyl-, tetrafluoroborate(1-)

Uniqueness

2-methyl-4-nitrobenzenediazonium tetrafluoroborate is unique due to its specific substituents (2-methyl and 4-nitro groups) which influence its reactivity and stability. These substituents can enhance the electron-withdrawing effects, making it more reactive in certain substitution reactions compared to other diazonium salts .

Properties

IUPAC Name

2-methyl-4-nitrobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N3O2.BF4/c1-5-4-6(10(11)12)2-3-7(5)9-8;2-1(3,4)5/h2-4H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUOHOLXGMMPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060022
Record name Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-)
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Molecular Weight

250.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-90-3
Record name Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) (1:1)
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Record name Diazol Red S
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Record name Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-)
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Record name 5-nitrotoluene-2-diazonium tetrafluoroborate
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Record name 2-Methyl-4-nitrobenzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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